Alpidem, chemically known as 6-chloro-2-(4-chlorophenyl)-N,N-dipropylimidazo[1,2-a]pyridine-3-acetamide, is a non-benzodiazepine compound that belongs to the imidazopyridine family of drugs. [, ] It has been studied extensively for its anxiolytic properties. [, , , , , , , , , , , , , , , , , , , ] While initially marketed as an anxiolytic, alpidem was later withdrawn from the market due to concerns about hepatotoxicity. [] Nonetheless, it remains a valuable research tool for exploring the mechanisms of anxiety and the development of new anxiolytic agents. []
Alpidem is derived from the imidazopyridine class of compounds, which are characterized by their bicyclic structure consisting of an imidazole ring fused to a pyridine ring. Its chemical structure can be described by the formula , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound has been studied for its affinity towards GABA_A receptors, which are critical in mediating the inhibitory neurotransmission in the central nervous system.
The synthesis of alpidem has been explored through various methodologies, with notable advancements in flow chemistry techniques. One prominent method involves a copper-catalyzed three-component coupling reaction that efficiently synthesizes alpidem alongside other imidazoheterocycles. This one-pot synthesis approach allows for high yields and reduced reaction times compared to traditional batch methods.
Alpidem's molecular structure is defined by its unique arrangement of atoms that contribute to its biological activity. The compound features an imidazopyridine core with various substituents that influence its pharmacological properties.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to confirm the structure and purity of synthesized alpidem .
Alpidem participates in various chemical reactions that can modify its structure or enhance its pharmacological properties. Key reactions include:
Alpidem acts primarily as an agonist at GABA_A receptors, which are integral to inhibitory neurotransmission in the brain. By binding to these receptors, alpidem enhances the effects of gamma-aminobutyric acid (GABA), leading to increased neuronal inhibition.
Understanding the physical and chemical properties of alpidem is essential for its application in pharmaceuticals.
These properties influence formulation strategies for drug delivery systems aimed at maximizing bioavailability and therapeutic efficacy .
Alpidem's primary applications lie within the pharmaceutical industry, particularly in developing treatments for anxiety and sleep disorders. Its ability to modulate GABA_A receptor activity positions it as a candidate for:
Alpidem (brand name Ananxyl) emerged in the late 1980s as a novel anxiolytic targeting generalized anxiety disorder (GAD) and adjustment disorders. It was developed to address limitations of benzodiazepines, particularly their sedative, cognitive, and dependence liabilities. As an imidazopyridine derivative, alpidem acted as a positive allosteric modulator of the GABAA receptor but with distinct binding properties. Preclinical studies highlighted its high affinity for the omega-1 (BZ1) subtype of the GABAA receptor, which correlated with anxiolytic effects without significant sedation or motor impairment at therapeutic doses [1] [8] [10]. By 1991, alpidem was approved in France based on clinical trials involving over 1,500 patients. These trials demonstrated efficacy comparable to benzodiazepines (e.g., diazepam, lorazepam) and superiority to buspirone in reducing Hamilton Anxiety Rating Scale (HAM-A) scores. Alpidem showed rapid onset (1.5–2 hours for situational anxiety) and sustained effects without tolerance during long-term use [1] [3].
Table 1: Key Milestones in Alpidem Development
Year | Event |
---|---|
1982 | First synthesis and pharmacological characterization [1] |
1989–1990 | Completion of 17 clinical trials in Europe [1] [3] |
1991 | Market approval in France (Ananxyl®) [1] [7] |
1993 | Withdrawal due to hepatotoxicity [1] [7] |
Alpidem (chemical name: 2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide; molecular formula: C21H23Cl2N3O) belongs to the imidazopyridine class, sharing a core structure with zolpidem. Its design leveraged the imidazo[1,2-a]pyridine scaffold, known for interactions with CNS targets [1] [5]. Critical structural features include:
Table 2: Structural Comparison of Alpidem and Analogues
Feature | Alpidem | Zolpidem | Significance |
---|---|---|---|
Core Structure | Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine | Basis for GABAA modulation |
Position 6 | Chlorine | Methyl | Alpidem’s Cl increases hepatotoxic potential [2] |
Position 2 | 4-Chlorophenyl | 4-Methylphenyl | Electron-withdrawing Cl vs. electron-donating CH3 |
Side Chain | -N,N-dipropylacetamide | -N,N-dimethylacetamide | Influences metabolic half-life (Alpidem: 19–44 hrs) [1] |
Alpidem’s market presence was short-lived due to post-marketing reports of severe hepatotoxicity. By 1993, French pharmacovigilance systems identified multiple cases of acute hepatitis, including:
Table 3: Proposed Mechanisms of Alpidem Hepatotoxicity
Mechanism | Evidence |
---|---|
Reactive Metabolite Formation | Epoxide intermediates detected in vitro; glutathione conjugates identified [2] [6] |
Mitochondrial Dysfunction | TSPO binding in liver mitochondria linked to permeability transition pore opening [1] [28] |
Immune-Mediated Injury | Eosinophilia in some cases; delayed onset consistent with hypersensitivity [4] [7] |
Regulatory agencies suspended alpidem’s license in 1993, making it a landmark case in drug safety. Its withdrawal underscored the need for rigorous hepatotoxicity screening during development, particularly for drugs with halogenated structures and high hepatic exposure [1] [2] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7